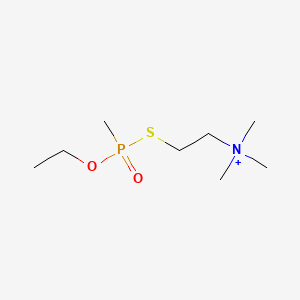
(2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate is a chemical compound with the molecular formula C8H21NO2PS. This compound is known for its unique structure, which includes a mercaptoethyl group, a trimethylammonium group, and an S-ester linkage with O-ethylmethylphosphonothioate. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate typically involves the reaction of (2-mercaptoethyl)trimethylammonium with O-ethylmethylphosphonothioate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the phosphonothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Wirkmechanismus
The mechanism of action of (2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. It can also interact with cellular membranes and proteins, leading to changes in cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Mercaptoethyl)trimethylammonium chloride
- O-ethylmethylphosphonothioate
- (2-Mercaptoethyl)dimethylammonium S-ester with O-ethylmethylphosphonothioate
Uniqueness
(2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
56217-67-5 |
|---|---|
Molekularformel |
C8H21NO2PS+ |
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
2-[ethoxy(methyl)phosphoryl]sulfanylethyl-trimethylazanium |
InChI |
InChI=1S/C8H21NO2PS/c1-6-11-12(5,10)13-8-7-9(2,3)4/h6-8H2,1-5H3/q+1 |
InChI-Schlüssel |
MGISCEYZGHROKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C)SCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















